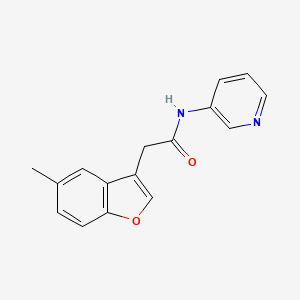

2-(5-methyl-1-benzofuran-3-yl)-N-3-pyridinylacetamide

Descripción general

Descripción

“2-(5-methyl-1-benzofuran-3-yl)acetic acid” is a unique chemical provided to early discovery researchers . It has an empirical formula of C11H10O3 and a molecular weight of 190.20 .

Synthesis Analysis

The synthesis of a similar compound was reported in a study . The process involved refluxing 6-Methyl-4-bromomethylcoumarin in 1 M NaOH for 2 hours. The reaction mixture was then cooled, neutralized with 1 M HCl, and the product was filtered and dried .

Molecular Structure Analysis

The molecular structure of “2-(5-methyl-1-benzofuran-3-yl)acetic acid” was characterized in a study . The study compared the experimental FT-IR, FT-Raman, NMR (1H, 13C), and UV-Vis spectral studies with computationally obtained results .

Chemical Reactions Analysis

The study also performed quantum chemical and molecular docking studies for the compound . The dimer structure of the compound was also analyzed to inspect the effect of intermolecular interactions on the molecular structure and vibrational frequencies .

Physical And Chemical Properties Analysis

The compound is a solid form with an empirical formula of C11H10O3 . The experimental NMR (1H, 13C) chemical shifts have been compared with the chemical shifts obtained by the gauge-independent atomic orbital (GIAO) method .

Aplicaciones Científicas De Investigación

Fluorescent Probing in Biological Imaging

Benzofuran derivatives, including 2-(5-methyl-1-benzofuran-3-yl)-N-pyridin-3-ylacetamide, are studied for their potential as fluorescent probes in biological imaging . The modulation of the benzofuran structure by introducing various substituents can optimize its optical properties for better imaging contrast and sensitivity. This compound, with its specific substituents, may offer advantages in terms of fluorescence intensity and stability, making it suitable for tracking and observing biological processes in real-time.

Nonlinear Optical Properties for Material Science

The same structural modulation that benefits biological imaging also impacts the nonlinear optical properties of the compound . These properties are crucial for applications in material science, such as in the development of new photonic devices. The compound’s ability to exhibit beneficial electrochemical behavior, thermal stability, and high quantum yields makes it a candidate for blue-light emitting materials .

Cognitive Disorder Treatments

Pharmaceutical research has explored the use of benzofuran derivatives as treatments for cognitive disorders . The specific interactions of these compounds with brain chemistry can potentially be harnessed to develop new medications that target cognitive impairment, offering hope for conditions like Alzheimer’s disease and other forms of dementia.

Anti-Estrogen Breast Cancer Agents

Some benzofuran derivatives have been identified as potential anti-oestrogen agents for breast cancer treatment . By modulating estrogen receptors, these compounds could provide a new avenue for therapy, particularly for hormone-responsive breast cancers, offering a targeted approach to treatment.

GPR40 Agonists for Metabolic Disorders

Derivatives of benzofuran, such as 2-(5-methyl-1-benzofuran-3-yl)acetic acid, have shown promise as G protein-coupled receptor 40 (GPR40) agonists . GPR40 is implicated in the regulation of insulin secretion, and agonists can be used to treat metabolic disorders like type 2 diabetes by enhancing insulin response to elevated blood glucose levels.

Antimicrobial and Antitumor Activities

Benzofuran derivatives exhibit a range of biological activities, including antimicrobial and antitumor effects . These properties make them valuable for the development of new therapeutic agents that could combat resistant strains of bacteria or inhibit the growth of cancer cells.

Enzyme Inhibition for Disease Treatment

The structure of benzofuran derivatives allows them to act as enzyme inhibitors, which can be utilized in the treatment of various diseases . By inhibiting specific enzymes, these compounds can interfere with disease pathways, offering a method to control or cure certain conditions.

HIV and Hepatitis C Virus Inhibitory Activities

Research has also indicated that benzofuran derivatives can have inhibitory activities against viruses like HIV and Hepatitis C . This opens up possibilities for these compounds to be developed into antiviral drugs that could help manage or treat these chronic viral infections.

Mecanismo De Acción

Target of Action

The primary targets of the compound “2-(5-methyl-1-benzofuran-3-yl)-N-pyridin-3-ylacetamide” are currently unknown. The compound is structurally similar to other benzofuran derivatives, which have been reported to interact with various targets . .

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Typically, a compound interacts with its target, often a protein, by binding to a specific site, which can either activate or inhibit the target’s function. The exact nature of this interaction depends on the compound’s chemical structure and the target’s properties .

Biochemical Pathways

Based on its structural similarity to other benzofuran derivatives, it might influence pathways related to the targets of these compounds . The downstream effects would depend on the specific pathways and targets involved.

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific information on its targets and mode of action. Typically, the result of a compound’s action would be changes in cellular processes or signaling pathways, leading to a therapeutic effect or potentially harmful outcomes .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its targets . .

Safety and Hazards

Propiedades

IUPAC Name |

2-(5-methyl-1-benzofuran-3-yl)-N-pyridin-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-11-4-5-15-14(7-11)12(10-20-15)8-16(19)18-13-3-2-6-17-9-13/h2-7,9-10H,8H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNJUODCIVOJECG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-methyl-1-benzofuran-3-yl)-N-pyridin-3-ylacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B4191513.png)

![N-(4-methoxyphenyl)-2-[(1-phenylethyl)amino]-2-thioxoacetamide](/img/structure/B4191532.png)

![N-[2-(1-methyl-5-{[(4-methyl-1-oxo-2(1H)-phthalazinyl)acetyl]amino}-1H-benzimidazol-2-yl)ethyl]-2-furamide](/img/structure/B4191534.png)

![4-(2-methoxyphenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4191539.png)

![methyl 1-butyl-4-[(2-methoxybenzoyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4191547.png)

![N-benzyl-6-methyl-4-[4-(methylthio)phenyl]-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4191550.png)

![1-benzyl-4-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)piperazine](/img/structure/B4191557.png)

![{5-[(4-tert-butylbenzoyl)amino]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B4191562.png)

![2-({4-allyl-5-[(1,3-benzothiazol-2-ylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-{4-[(tert-butylamino)sulfonyl]phenyl}acetamide](/img/structure/B4191594.png)

![1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B4191596.png)

![N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]alaninamide](/img/structure/B4191597.png)

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4191599.png)